molecular formula C11H19NO4 B1588795 Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate CAS No. 107259-05-2

Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate

Cat. No.: B1588795
CAS No.: 107259-05-2
M. Wt: 229.27 g/mol
InChI Key: VBXFYABGAOGXRS-UHFFFAOYSA-N
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Description

Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique cyclopropane ring structure, which imparts distinct chemical properties and reactivity.

Preparation Methods

The synthesis of Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . Industrial production methods often utilize di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide for the addition of the tert-butoxycarbonyl group .

Chemical Reactions Analysis

Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the cyclopropane ring. Common reagents used in these reactions include diazo compounds, ylides, and carbene intermediates.

Scientific Research Applications

Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential role in plant growth regulation and as a conformationally rigid analog of natural amino acids.

    Medicine: It is explored for its potential therapeutic applications, including antiviral agents and peptidomimetics.

    Industry: The compound’s reactivity and stability make it valuable for industrial chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate involves its interaction with molecular targets through nucleophilic acyl substitution reactions. The tert-butoxycarbonyl group acts as a protecting group for amines, facilitating various chemical transformations . The compound’s cyclopropane ring structure provides conformational rigidity, enhancing its interaction with specific molecular targets .

Comparison with Similar Compounds

Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate can be compared with other similar compounds, such as:

    1-Aminocyclopropanecarboxylic acid: This compound shares the cyclopropane ring structure but lacks the ethyl and tert-butoxycarbonyl groups.

    tert-Butoxycarbonyl derivatives of amino acids: These compounds have similar protecting groups but differ in their core structures. The uniqueness of this compound lies in its combination of the cyclopropane ring and the tert-butoxycarbonyl protecting group, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-5-15-8(13)11(6-7-11)12-9(14)16-10(2,3)4/h5-7H2,1-4H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXFYABGAOGXRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90437220
Record name Ethyl 1-[(tert-butoxycarbonyl)amino]cyclopropane-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107259-05-2
Record name 1-(tert-Butoxycarbonylamino)cyclopropanecarboxylic acid ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107259-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-[(tert-butoxycarbonyl)amino]cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopropanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester
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Synthesis routes and methods I

Procedure details

5.0 g of known monoethyl 1,1-cyclopropanedicarboxylate, 4.5 ml of triethylamine and 6.9 ml of diphenyl phosphorazidate (DPPA) were added to 80 ml of tert-butyl alcohol and the mixture was refluxed at 90° to 100° C. for 4 h. After distilling the solvent, the residue was dissolved in ethyl acetate and washed with 5% citric acid, saturated aqueous sodium carbonate solution and saturated aqueous sodium chloride solution and then dried. The solvent was distilled off to obtain 5.7 g of the desired compound (P-12) the form of a light yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Name
diphenyl phosphorazidate
Quantity
6.9 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Triethylamine (29.82 mL, 214 mmol) was added under nitrogen dropwise to a mixture of 1,1-cyclopropanedicarboxylic acid monoethyl ester (31.518 g, 199 mmol), prepared in the previous step, and diphenylphosphoryl azide (47.4 mL, 219 mmol) in 40 mL of tert-butanol at room temperature. After the addition, the reaction was refluxed for 5 h. The reaction was concentrated under reduced pressure. The residue was taken up in ethyl acetate and extracted three times each with 5% citric acid, saturated NaHCO3 and saturated NaCl. The ethyl acetate layer was dried (anhydrous MgSO4), filtered and the solvent removed under reduced pressure to give 1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropane carboxylic acid ethyl ester (41.3931 g, 91%) as a yellow oil, MS (ES) m/z 130.0 [M+H-tBoc].
Quantity
29.82 mL
Type
reactant
Reaction Step One
Quantity
31.518 g
Type
reactant
Reaction Step One
Quantity
47.4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
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Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
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Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
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Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
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Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
Reactant of Route 6
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Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate

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